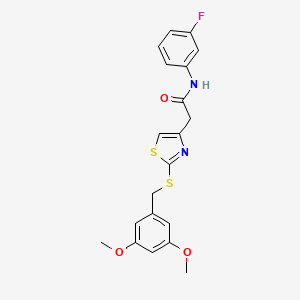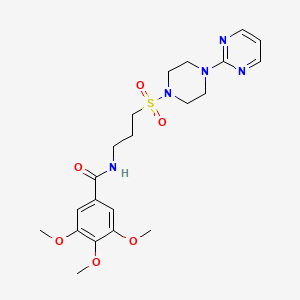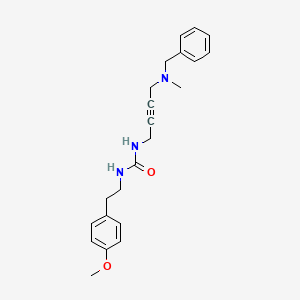
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential applications in cancer treatment.
科学的研究の応用
Acetylcholinesterase Inhibition
Compounds analogous to 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea have been explored for their potential as acetylcholinesterase inhibitors. For instance, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated the significant inhibitory activity against acetylcholinesterase, optimizing the spacer length between pharmacophoric units for enhanced interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Anticancer Activity
Research on 1-Aryl-3-(2-chloroethyl) ureas, derived from 4-phenylbutyric acid and alkylanilines, revealed cytotoxic effects on human adenocarcinoma cells, underscoring the potential of such urea derivatives in anticancer therapy (Gaudreault et al., 1988).
ROCK Inhibition
Pyridylthiazole-based ureas have emerged as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), offering a new avenue for the development of treatments targeting conditions related to ROCK activity (Pireddu et al., 2012).
Novel Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of cyclic dipeptidyl ureas, has been reported. These compounds represent a new class of pseudopeptidic [1,2,4]triazines, expanding the chemical space for pharmaceutical exploration (Sañudo et al., 2006).
Urea Derivatives in Natural Products
Studies have isolated urea derivatives from natural sources, such as Pentadiplandra brazzeana, elucidating their structural diversity and potential biological activities. This research highlights the occurrence and significance of urea derivatives in natural product chemistry (Tsopmo et al., 1999).
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-25(18-20-8-4-3-5-9-20)17-7-6-15-23-22(26)24-16-14-19-10-12-21(27-2)13-11-19/h3-5,8-13H,14-18H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPOEXZPDKREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


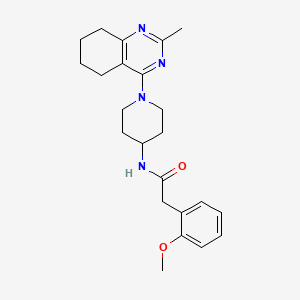
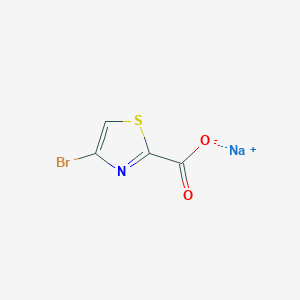
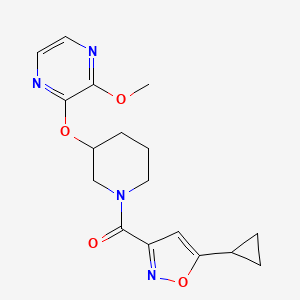
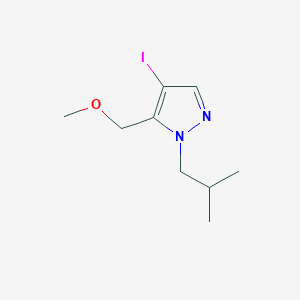
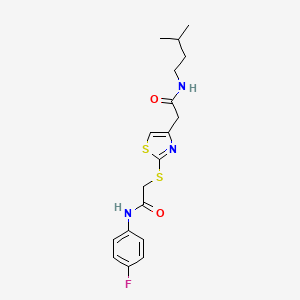
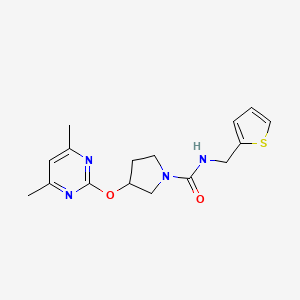

![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)
